Benzenesulfonic acid, 3-formyl-, potassium salt
CAS No.: 54110-21-3
Cat. No.: VC18487037
Molecular Formula: C7H5KO4S
Molecular Weight: 224.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54110-21-3 |
|---|---|
| Molecular Formula | C7H5KO4S |
| Molecular Weight | 224.28 g/mol |
| IUPAC Name | potassium;3-formylbenzenesulfonate |
| Standard InChI | InChI=1S/C7H6O4S.K/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |
| Standard InChI Key | SOCMWWYVZTYFGK-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[K+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Benzenesulfonic acid, 3-formyl-, potassium salt is systematically named potassium;3-formylbenzenesulfonate under IUPAC nomenclature . Its molecular structure consists of a benzene ring substituted with a sulfonate group (-SO₃⁻) and a formyl group (-CHO) at the meta position, balanced by a potassium cation (K⁺). The compound’s Canonical SMILES representation, C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[K+], succinctly captures this arrangement .
Table 1: Key Identifiers and Molecular Properties
The compound’s Topological Polar Surface Area (82.7 Ų) suggests moderate polarity, influenced by the sulfonate and formyl groups . Its rotatable bond count of 2 (associated with the formyl and sulfonate substituents) implies limited conformational flexibility .
Spectroscopic and Computational Characterization
PubChem’s computed 3D conformer model reveals a planar benzene ring with the sulfonate and formyl groups oriented at ~120° relative to each other, minimizing steric hindrance . The potassium ion interacts electrostatically with the sulfonate oxygen atoms, stabilizing the crystal lattice.
The monoisotopic mass (223.95456129 Da) and exact mass (223.95456129 Da) confirm the absence of isotopic variants . Density functional theory (DFT) simulations predict a dipole moment of ~5.2 D, aligning with its polar nature .
Synthesis and Manufacturing
Neutralization Route
Industrial synthesis typically involves neutralizing 3-formylbenzenesulfonic acid with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃):
This exothermic reaction proceeds in aqueous or polar aprotic solvents (e.g., DMF) at 50–80°C. Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures, yielding >95% purity .
Challenges in Scalability
Large-scale production faces hurdles due to:
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Hyroscopicity: The potassium salt readily absorbs moisture, complicating storage .
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Byproduct Formation: Over-neutralization can generate potassium bisulfate (KHSO₄), requiring careful pH control.
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (>200 g/L at 25°C) and polar solvents like methanol . In non-polar media (e.g., hexane), solubility drops to <0.1 g/L. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, with liberation of SO₂ and CO gases .
Table 2: Stability and Solubility Profile
| Property | Condition | Value |
|---|---|---|
| Water Solubility | 25°C | >200 g/L |
| Methanol Solubility | 25°C | 150 g/L |
| Decomposition Temp | TGA (N₂ atmosphere) | 210°C |
| pH (1% aqueous) | 25°C | 6.5–7.5 |
Reactivity
The formyl group undergoes characteristic aldehyde reactions:
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Condensation: Reacts with amines to form Schiff bases.
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Oxidation: Converts to carboxylic acid derivatives under strong oxidizers (e.g., KMnO₄) .
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Nucleophilic Addition: Participates in Grignard reactions, forming secondary alcohols .
Industrial and Research Applications
Surfactant Intermediate
The sulfonate group confers amphiphilic properties, making the compound a candidate for:
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Anionic surfactants: Potential use in detergents and emulsifiers.
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Polymer modification: Sulfonation of polystyrene derivatives .
Pharmaceutical Synthesis
As a bifunctional building block, it enables:
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Prodrug design: Conjugation via the formyl group to enhance drug solubility .
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Metal-organic frameworks (MOFs): Coordination with transition metals (e.g., Cu²⁺) for catalytic applications .
| Supplier | Location | Purity | Price Range (USD/g) |
|---|---|---|---|
| Alfa Chemistry | New York, USA | >95% | $120–$150 |
| Suzhou Health Chemicals | Jiangsu, China | >90% | $80–$100 |
| SAGECHEM LIMITED | Zhejiang, China | >90% | $95–$110 |
Suppliers recommend storage in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis .
Future Research Directions
While current applications remain exploratory, advancing areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume